molecular formula C11H10O3 B1617987 8-methoxy-2H-chromene-3-carbaldehyde CAS No. 57543-38-1

8-methoxy-2H-chromene-3-carbaldehyde

Cat. No.: B1617987
CAS No.: 57543-38-1
M. Wt: 190.19 g/mol
InChI Key: XLGMCLXPMVMVRJ-UHFFFAOYSA-N
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Description

8-Methoxy-2H-chromene-3-carbaldehyde is an organic compound with the molecular formula C11H10O3. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is characterized by the presence of a methoxy group at the 8th position and an aldehyde group at the 3rd position of the chromene structure. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2H-chromene-3-carbaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3-acetyl-8-methoxy-2H-chromen-2-one with different aldehydes in the presence of a base such as piperidine . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same Claisen-Schmidt condensation reaction with appropriate scaling of reactants and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 8-methoxy-2H-chromene-3-carboxylic acid.

    Reduction: 8-methoxy-2H-chromene-3-methanol.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methoxy-2H-chromene-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its structural similarity to biologically active chromene derivatives.

    Industry: Employed in the synthesis of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

8-Methoxy-2H-chromene-3-carbaldehyde can be compared with other similar compounds, such as:

    Coumarin: A naturally occurring compound with a similar chromene structure but without the methoxy and aldehyde groups.

    7-Hydroxy-2H-chromene-3-carbaldehyde: A derivative with a hydroxy group at the 7th position instead of a methoxy group.

    6-Methoxy-2H-chromene-3-carbaldehyde: A derivative with the methoxy group at the 6th position instead of the 8th position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other chromene derivatives .

Properties

IUPAC Name

8-methoxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGMCLXPMVMVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206162
Record name 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-38-1
Record name 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One mole of o-vanillin was stirred with 3 liter H2O and 0.05 mole NaOH. A stream of nitrogen was bubbled through 1.5 moles acrolein and then into the o-vanillin-water mixture. When all the acrolein had been driven into the solution (16 hours) the mixture was acidified with 0.06 mole of HCl and the intermediate product (a light yellow crystalline solid) was filtered off and washed with H2O.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0.05 mol
Type
reactant
Reaction Step One
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3 L
Type
solvent
Reaction Step One
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acrolein
Quantity
1.5 mol
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reactant
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o-vanillin water
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0 (± 1) mol
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reactant
Reaction Step Three
Name
acrolein
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0 (± 1) mol
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0.06 mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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